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molecular formula C7H8BrNO3S B1277058 5-Bromo-2-methoxybenzenesulfonamide CAS No. 23095-14-9

5-Bromo-2-methoxybenzenesulfonamide

Cat. No. B1277058
M. Wt: 266.11 g/mol
InChI Key: WHYIIAFUVXCXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242493B1

Procedure details

To 5-bromo-2-methoxybenzenesulfonyl chloride (45g; 157.6 mmol, from Lancaster Chemical) at 0° C. in THF, was added concentrated NH4OH (42.5 mL) and the reaction mixture was brought to r.t. for 2 h. The reaction mixture was diluted with EtOAc, extracted with NaHCO3 (2×), brine, and the organic phase was dried over MgSO4. The solvent was removed to give the title compound.
Quantity
157.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
42.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[NH4+:14].[OH-]>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([S:8]([NH2:14])(=[O:10])=[O:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
157.6 mmol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
42.5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with NaHCO3 (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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